molecular formula C10H12BrNO B13924482 3-Bromo-4-isopropylbenzamide

3-Bromo-4-isopropylbenzamide

Cat. No.: B13924482
M. Wt: 242.11 g/mol
InChI Key: CJCPCTAIZYJEKH-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropylbenzamide is a brominated aromatic benzamide derivative characterized by a bromine atom at the 3-position and an isopropyl group at the 4-position of the benzene ring, linked to a carboxamide functional group. Brominated benzamides are typically investigated for their electronic and steric properties, which influence reactivity, solubility, and binding affinity in biological systems.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-bromo-4-propan-2-ylbenzamide

InChI

InChI=1S/C10H12BrNO/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H2,12,13)

InChI Key

CJCPCTAIZYJEKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropylbenzamide typically involves the bromination of 4-isopropylbenzamide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

Scientific Research Applications

3-Bromo-4-isopropylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropylbenzamide involves its interaction with specific molecular targets. The bromine and isopropyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Functional Group CAS Number Key Properties/Applications
This compound 3-Br, 4-isopropyl Benzamide Not provided Likely intermediate for drug synthesis
N-Isopropyl 4-bromo-3-methoxybenzamide 4-Br, 3-OCH₃, N-isopropyl Benzamide 1072944-42-3 Used in organic synthesis; methoxy group enhances electron density
3-Bromo-4-methylbenzaldehyde 3-Br, 4-CH₃ Aldehyde Not provided Research applications in catalysis or material science
  • Substituent Position and Electronic Effects: The bromine position (3 vs. 4) alters the aromatic ring’s electron distribution. The isopropyl group in this compound introduces steric bulk, which may reduce solubility in polar solvents compared to smaller substituents like methyl or methoxy groups .
  • Functional Group Impact :

    • Benzamide derivatives (e.g., N-Isopropyl 4-bromo-3-methoxybenzamide) are often explored for their stability and hydrogen-bonding capacity, making them suitable for drug design. In contrast, aldehyde derivatives like 3-Bromo-4-methylbenzaldehyde are reactive intermediates in organic synthesis .

Research and Application Trends

  • N-Isopropyl 4-bromo-3-methoxybenzamide : Used in pilot-scale synthesis, emphasizing scalability for industrial applications .
  • 3-Bromo-4-methylbenzaldehyde : Prioritized in material science for its role in synthesizing Schiff bases or coordination polymers .

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